N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based small molecule characterized by a central pyridazine ring substituted at the 3-position with a carboxamide group linked to a 4-methylthiazole moiety and at the 6-position with a pyrrolidine ring. The compound’s structure combines heterocyclic motifs (thiazole and pyrrolidine) known to enhance bioavailability and target binding in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-8-20-13(14-9)15-12(19)10-4-5-11(17-16-10)18-6-2-3-7-18/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCUXWIHJZJZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Dicarbonyl Compounds
Pyridazine cores are commonly constructed via cyclocondensation between 1,2-diketones and hydrazines. For 6-substituted derivatives, pre-functionalization of the diketone precursor is critical:
- Ethyl oxalate (0.1 mol) reacts with acetophenone derivatives under basic conditions (NaOMe/MeOH) to form 2,4-dioxo-4-phenylbutanoic acid methyl ester.
- Chlorination with SO₂Cl₂ in CHCl₃ yields 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester.
- Thioamide cyclization with 1-pyrrolidinecarbothioamide generates the pyridazine-thiazole hybrid system.
Key data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOMe | 65 | 12 | 78 |
| 2 | SO₂Cl₂ | 40 | 6 | 82 |
| 3 | Benzene | 80 | 24 | 67 |
Thiazole Ring Construction and Amide Coupling
Hantzsch Thiazole Synthesis
The 4-methylthiazole-2-amine component is synthesized via:
- Condensation of thioamide derivatives with α-halo ketones
- Cyclization under acidic conditions (HCl/EtOH)
- Thioamide precursor : 1-Pyrrolidinecarbothioamide
- Halogen source : Chloroacetone (excess 1.2 eq)
- Cyclization pH : 3.5-4.0 maintained with AcOH/NaOAc buffer
Final Amide Bond Formation
Carbodiimide-Mediated Coupling
The pyridazine-3-carboxylic acid is activated with HOBt/EDCI for reaction with 4-methylthiazol-2-amine:
Standard conditions :
- Pyridazine acid (1 eq), HOBt (1.5 eq), EDCI (1.5 eq) in DMF
- Amine (1.2 eq) added portionwise at 0°C → RT
- Stir 24 h, aqueous workup, recrystallization from EtOH/H₂O
Yield optimization :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 84 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 72 |
| T3P® | EtOAc | 40 | 79 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern approaches emphasize flow chemistry for hazardous steps:
- Chlorination : Microreactor SO₂Cl₂ handling reduces exposure risk
- Amination : Packed-bed reactors with immobilized Cu catalyst
- Crystallization : Anti-solvent addition under controlled supersaturation
Scale-up challenges :
- Exothermicity management in cyclization steps
- Purification of polar intermediates via aqueous/organic partitioning
- Residual metal removal in final API batches
Analytical Characterization Benchmarks
Critical quality attributes for batch release:
Spectroscopic data :
- ¹H NMR (DMSO-d₆): δ 8.81 (d, pyridazine H), 7.92 (s, thiazole H), 3.41 (m, pyrrolidine CH₂)
- HRMS : m/z 275.1184 [M+H]⁺ (calc. 275.1189)
Purity standards :
| Method | Specification |
|---|---|
| HPLC (UV 254 nm) | ≥98.5% area |
| Residual solvents | <500 ppm |
| Heavy metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or added derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyridazine rings make it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays. Its structural complexity allows it to interact with various biological targets, providing insights into biological processes.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may also be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional features can be compared to other pyridazine-3-carboxamide derivatives and related heterocycles. Below is a detailed analysis based on substituent effects, biological activity, and physicochemical properties:
Table 1: Key Structural and Functional Comparisons
Key Comparisons :
Substituent Effects on Bioactivity: Pyrrolidine vs. Piperazine/Morpholino: The target compound’s pyrrolidine ring (5-membered) confers conformational rigidity and moderate solubility, whereas morpholino/piperazine (6-membered) in analogs like 11d and 18F-FPPPT increases polarity and hydrogen-bonding capacity, critical for enzyme inhibition or radiotracer retention . Thiazole vs. Adamantane/Fluorinated Groups: The 4-methylthiazole in the target compound may favor interactions with kinase ATP-binding pockets (similar to thiazole-containing EGFR inhibitors), while adamantane or trifluoromethyl groups in 11d enhance hydrophobic binding to protein cavities .
Physicochemical Properties :
- Lipophilicity : The adamantane and trifluoromethyl groups in 11d increase logP values (>3), favoring membrane permeability. The target compound’s pyrrolidine-thiazole balance likely achieves intermediate lipophilicity, optimizing oral bioavailability .
- Metabolic Stability : Fluorinated analogs (e.g., 18F-FPPPT and 9 ) resist oxidative metabolism, whereas the target compound’s thiazole may undergo hepatic sulfoxidation, necessitating structural optimization .
Biological Applications: Anticancer Activity: Compounds like 11d show IC50 values in the nanomolar range against breast cancer cells, attributed to trifluoromethyl-enhanced target binding. The target compound’s thiazole-pyrrolidine combination may similarly target kinases or proteasomes . Diagnostic Use: Radiotracers such as 18F-FPPPT leverage pyridazine carboxamides for PET imaging, suggesting the target compound could be modified with isotopic labels for diagnostic applications .
Biological Activity
N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridazine ring, and a pyrrolidine group, which contribute to its unique chemical properties. The IUPAC name is N-(4-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide. Its molecular formula is with a molecular weight of 275.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It possibly interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, research indicates that derivatives containing thiazole and pyridazine rings exhibit significant cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole moiety is crucial for enhancing cytotoxic activity.
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity observed in similar thiazole-containing compounds. For example, a study reported that certain thiazole-integrated pyrrolidin derivatives demonstrated effective anticonvulsant properties in animal models:
These findings suggest that modifications to the thiazole structure can enhance anticonvulsant efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. For instance, derivatives have shown promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | >10 | 2 |
This suggests potential applications in treating bacterial infections.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines, leading to apoptosis through caspase activation.
- Neuroprotective Effects : Animal models showed that administration of this compound reduced seizure frequency and severity in epilepsy models, indicating its potential as an anticonvulsant.
- Antimicrobial Testing : Clinical isolates of bacteria were subjected to testing against this compound, revealing effective inhibition comparable to standard antibiotics.
Q & A
Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core. Key steps include coupling the pyrrolidine group at the 6-position and introducing the 4-methylthiazole carboxamide moiety. For example:
- Step 1 : React 6-chloropyridazine-3-carboxylic acid with pyrrolidine under reflux in dimethylformamide (DMF) to substitute the chlorine atom .
- Step 2 : Activate the carboxylic acid using coupling agents (e.g., HATU or EDCI) and react with 4-methylthiazol-2-amine to form the final carboxamide .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Essential for confirming the presence of the pyrrolidine ring (e.g., δ 2.8–3.2 ppm for N-CH2 protons) and the 4-methylthiazole group (δ 2.5 ppm for methyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for heterocyclic cores .
- Infrared (IR) Spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bending modes (~1550 cm⁻¹) .
Q. What initial biological assays are recommended for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based protocols (e.g., ATPase activity assays with IC50 determination) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves to assess potency .
- Solubility and Stability : Perform HPLC-based kinetic solubility tests in PBS (pH 7.4) and monitor degradation in simulated gastric fluid .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading. For instance, DMF vs. acetonitrile as solvents may alter reaction rates .
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Alternative Coupling Agents : Compare HATU, EDCI, and DCC for carboxamide formation; HATU often provides higher yields in polar aprotic solvents .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Replicate Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .
- Analyze Stereochemical Purity : Chiral HPLC or circular dichroism (CD) can detect enantiomeric impurities that may explain variability .
- Check Solvent Effects : Test activity in different solvents (DMSO vs. saline) to rule out aggregation or solubility artifacts .
Q. What computational methods aid in predicting interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the carboxamide and π-π stacking with the pyridazine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
